8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a type of quinoline, which is a class of compounds that have been found to exhibit a wide range of biological activities . The molecular formula of this compound is C22H13FN4O2 .
Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can be quite diverse, ranging from cyclization and cycloaddition reactions to displacements of halogen atoms or the diaza group, as well as direct fluorinations . Specific reactions involving “this compound” are not detailed in the literature.Scientific Research Applications
Fluorescent Sensing and Material Applications
A novel fluorochrome combining quinoline and benzimidazole exhibits exceptional fluorescent performance, with notable fluorescence quenching towards picric acid over other nitroaromatics. This sensitivity, coupled with rapid response and environmental compatibility, positions it as a promising candidate for picric acid detection in water samples and for use in fluorescent paper or thin-layer chromatography (TLC) plates for naked-eye detection (Jiang et al., 2019).
Antimycobacterial Applications
Novel derivatives synthesized from tetrafluoro benzoic acid have been evaluated for antimycobacterial activities against Mycobacterium tuberculosis strains, showing significant potential. These compounds have been tested for their ability to inhibit the supercoiling activity of DNA gyrase from mycobacteria, highlighting the importance of developing new quinolone derivatives against mycobacterial infections (Dinakaran et al., 2008).
Photophysical Property Studies
Studies on azole-quinoline-based fluorophores have revealed dual emissions and large Stokes shifts, indicating their potential in applications requiring significant fluorescence features. These compounds' photophysical properties suggest their suitability for use in various sensing and imaging technologies, further underpinned by their thermal stability up to 300°C (Padalkar & Sekar, 2014).
Modification of Photophysical and Electrochemical Properties
The introduction of fluorine atoms into the pyrazolo[3,4-b]quinoline molecule significantly alters its fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. The basicity modulation through fluorine's electron-withdrawing effect showcases the potential for creating materials with tailored photophysical and electrochemical properties for specific applications (Szlachcic & Uchacz, 2018).
Mechanism of Action
are a class of compounds that have been widely studied for their diverse biological activities. They are known to exhibit antibacterial, antineoplastic, and antiviral activities . The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of the fluorinated compounds .
The quinoline skeleton has been used for a long time as a basic structure for the synthesis of antimalarial drugs, such as fluoroquine and mefloquine . Some quinolines have also found applications in agriculture and as components for liquid crystals .
The synthesis of quinolines often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to the functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have been discussed .
Properties
IUPAC Name |
8-fluoro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN4O2/c23-15-9-10-20-18(11-15)22-19(13-24-20)21(14-5-2-1-3-6-14)25-26(22)16-7-4-8-17(12-16)27(28)29/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFEEHDXQCGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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